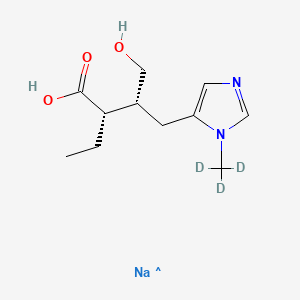
Pilocarpic Acid-d3 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pilocarpic Acid-d3 (sodium salt) is a labeled analogue of Pilocarpic Acid sodium salt, which is an imidazole derivative. It is a mixture of diastereomers and can be used to prepare novel sequentially labile pilocarpine prodrugs for improved ocular delivery. The compound is often used in metabolic research, environmental studies, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pilocarpic Acid-d3 (sodium salt) can be synthesized by labeling Pilocarpic Acid sodium salt with deuteriumThis process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: The industrial production of Pilocarpic Acid-d3 (sodium salt) involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds.
Chemical Reactions Analysis
Esterification and Amide Formation
As a carboxylic acid derivative, Pilocarpic Acid-d3 undergoes esterification and amide formation under standard conditions:
-
Esterification : Reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters. For example, reaction with methanol yields the methyl ester derivative.
-
Amide Formation : Coupling agents like EDC/HOBt facilitate reactions with amines, producing stable amides.
These reactions are critical for prodrug synthesis, enhancing lipophilicity for improved bioavailability .
Lactonization via Prodrug Activation
Pilocarpic Acid-d3 diesters serve as prodrugs, converting to active pilocarpine through a two-step process:
-
Enzymatic Hydrolysis : Cleavage of the ester bond by esterases in biological fluids.
-
Spontaneous Lactonization : Cyclization of the intermediate monoester to form pilocarpine .
Table 1: Hydrolysis Rates of Pilocarpic Acid-d3 Diesters
| Condition | Medium | Half-Life (Estimated) |
|---|---|---|
| Physiological pH (7.4) | Human Plasma | 2–4 hours |
| Ocular Tissue Homogenate | Rabbit Eye | 1–3 hours |
Data adapted from prodrug conversion studies .
Hydrolysis Under Extreme pH
The compound undergoes pH-dependent hydrolysis:
-
Acidic Conditions (0.1 N HCl) : Degradation via protonation of the carboxylate group, leading to cleavage of the sodium salt and formation of pilocarpic acid .
-
Basic Conditions (0.1 N NaOH) : Saponification of ester groups (if present) and potential ring-opening reactions .
Table 2: Degradation Under Hydrolysis Conditions
| Condition | Temperature | Time | Degradation (%) |
|---|---|---|---|
| 0.1 N HCl | 70°C | 3 days | 19% |
| 0.1 N NaOH | 70°C | 3 days | 21% |
Data derived from stress testing protocols .
Oxidative Reactions
Pilocarpic Acid-d3 is susceptible to oxidative degradation:
-
Peroxide-Mediated Oxidation : Reaction with H₂O₂ at room temperature leads to hydroxylation or epoxidation of the imidazole ring .
-
Radical Oxidation : Azobisisobutyronitrile (AIBN) generates radicals that attack the ethyl side chain, forming carbonyl derivatives .
Table 3: Oxidative Degradation Data
| Oxidizing Agent | Temperature | Time | Degradation (%) |
|---|---|---|---|
| H₂O₂ | RT | 7 days | 6% |
| AIBN | 40°C | 7 days | 2% |
Results reflect moderate oxidative liability .
Photodegradation
Exposure to light induces structural changes:
-
UV/Vis Light (ICH Guidelines) : Cleavage of the imidazole ring and decarboxylation under prolonged exposure .
Table 4: Photostability Profile
| Light Exposure | Degradation (%) |
|---|---|
| 1.3× ICH Vis + 4× UV | 5% |
| 4.5× ICH Vis | 8% |
Photolytic degradation is significant in aqueous solutions .
Key Insights
Scientific Research Applications
Pilocarpic Acid-d3 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in the development of novel pilocarpine prodrugs for improved ocular delivery.
Industry: Applied in environmental studies and clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of Pilocarpic Acid-d3 (sodium salt) involves its interaction with specific molecular targets and pathways. As a labeled analogue of Pilocarpic Acid sodium salt, it acts on muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. The compound exerts its effects by mimicking the action of acetylcholine, leading to the activation of muscarinic receptors and subsequent physiological responses .
Comparison with Similar Compounds
- Pilocarpic Acid sodium salt
- Pilocarpine
- Isopilocarpic Acid sodium salt
Comparison: Pilocarpic Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic research and other scientific applications. Compared to its non-labeled counterparts, it provides enhanced stability and allows for more precise tracking in metabolic studies .
Properties
Molecular Formula |
C11H18N2NaO3 |
|---|---|
Molecular Weight |
252.28 g/mol |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/t8-,10-;/m0./s1/i2D3; |
InChI Key |
HYQGSWXNDDMWSO-ALOYQDBRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@@H](CO)[C@H](CC)C(=O)O.[Na] |
Canonical SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















